Albaconazole-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

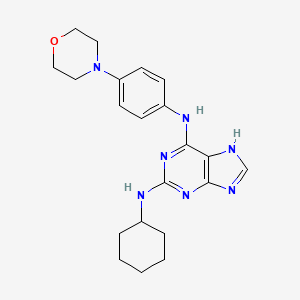

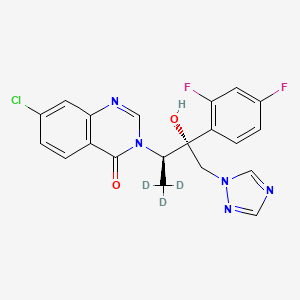

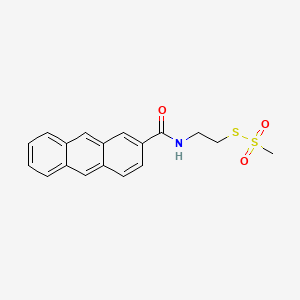

Albaconazole-d3 is the deuterium labeled Albaconazole . It is a deuterated version of the antifungal drug Albaconazole and is commonly used in the treatment of various fungal infections, including aspergillosis, candidiasis, and dermatophytosis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of a strict structural analogue of albaconazole in which the quinazolinone ring is fused by a thiazole moiety led to the discovery of a new triazole with broad-spectrum antifungal activity .Molecular Structure Analysis

The molecular formula of Albaconazole-d3 is C20H13D3ClF2N5O2 . The molecular weight is 434.84 . The structure includes a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The chemical reactions involved in the development of Albaconazole-d3 are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Albaconazole-d3 include a molecular weight of 434.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, an exact mass of 434.1148890 g/mol, a monoisotopic mass of 434.1148890 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 673 .Aplicaciones Científicas De Investigación

Treatment of Fungal Diseases

Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases . It has shown effectiveness against a broad spectrum of dermatophyte and yeast species .

Pharmacokinetics Study

Albaconazole has been used in a Phase 1, randomized, open-label crossover study to evaluate its safety and pharmacokinetics . The study compared four 100-mg albaconazole capsules to one 400-mg albaconazole tablet for bioavailability, bioequivalence, tolerability, and safety .

Treatment of Onychomycosis

Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis .

Alzheimer’s Disease Research

Albaconazole-d3, specifically the lead compound “D3”, an all d-enantiomeric-peptide, has been proven to specifically eliminate Aβ oligomers in vitro . In vivo, D3 enhances cognition and reduces plaque load in several transgenic AD mouse models .

Bioavailability and Bioequivalence Study

A study was conducted to compare the area under the curve (AUC) and maximum measured plasma concentration (C max) of the albaconazole tablet and capsule formulations . The results showed that the AUC and C max of albaconazole after a single 400-mg oral dose administered as a tablet formulation were lower than those of a capsule formulation .

Safety and Tolerability Study

Both the tablet and capsule formulations of albaconazole were found to be safe and well-tolerated in a study . All adverse events were generally mild and were mainly gastrointestinal- or nervous system-related .

Safety And Hazards

Direcciones Futuras

Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases. Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis, as well as a favorable safety and tolerability profile . The utility of clinically available antifungals is limited by their narrow spectrum of activity, high toxicity, and emerging resistance. Novel antifungals in clinical development include first-in-class agents, new structures for an established target, and formulation modifications to marketed antifungals, in addition to repurposed agents .

Propiedades

IUPAC Name |

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-JHSKFNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albaconazole-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)